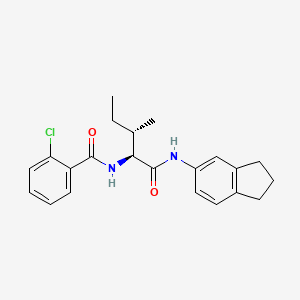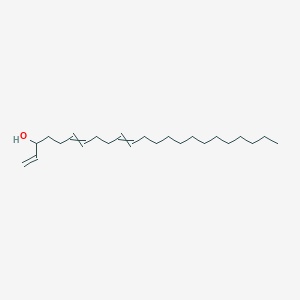
Tricosa-1,6,10-trien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricosa-1,6,10-trien-3-ol is a long-chain unsaturated alcohol with three double bonds located at the 1st, 6th, and 10th positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tricosa-1,6,10-trien-3-ol typically involves the use of commercially available starting materials. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an alkene to form the desired triene structure. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as distillation or chromatography to obtain the pure compound. The scalability of this method makes it suitable for industrial applications.
化学反応の分析
Types of Reactions: Tricosa-1,6,10-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using a palladium or platinum catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of tricosa-1,6,10-trien-3-one.
Reduction: Formation of tricosanol.
Substitution: Formation of tricosa-1,6,10-trien-3-chloride or tricosa-1,6,10-trien-3-bromide.
科学的研究の応用
Tricosa-1,6,10-trien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Tricosa-1,6,10-trien-3-ol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes, leading to cell lysis. In terms of anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .
類似化合物との比較
Nerolidol: A sesquiterpene alcohol with a similar triene structure.
Farnesol: Another sesquiterpene alcohol with biological activities.
Uniqueness: Tricosa-1,6,10-trien-3-ol is unique due to its longer carbon chain and the specific positioning of its double bonds, which may confer distinct chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
192122-06-8 |
|---|---|
分子式 |
C23H42O |
分子量 |
334.6 g/mol |
IUPAC名 |
tricosa-1,6,10-trien-3-ol |
InChI |
InChI=1S/C23H42O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)4-2/h4,15-16,19-20,23-24H,2-3,5-14,17-18,21-22H2,1H3 |
InChIキー |
XOKLVEIYJUUJJC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC=CCCC=CCCC(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)
![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)

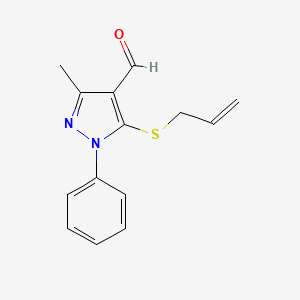
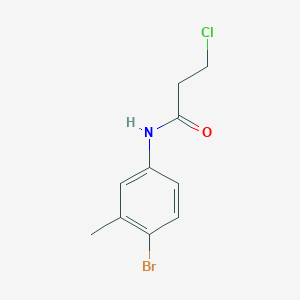

![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)

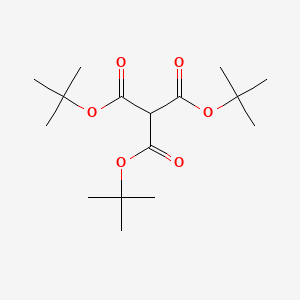
![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)
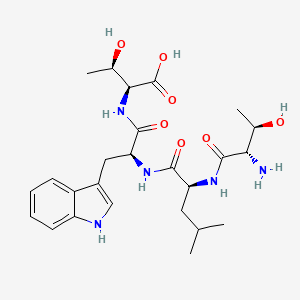
![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
